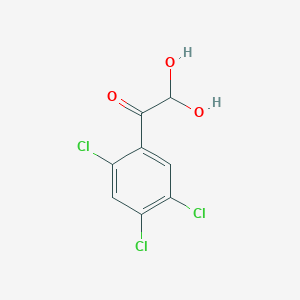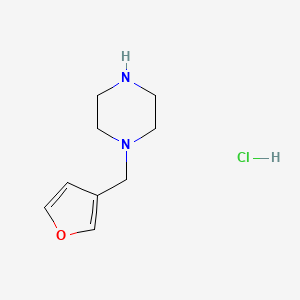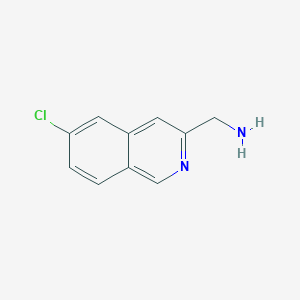
(6-Chloroisoquinolin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the intrinsic nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . This method often requires harsh reaction conditions such as high temperature or pressure to achieve acceptable reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as an efficient method for the construction of 3-aminoisoquinolines .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloroisoquinolin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide, aqueous ammonia, and cyclic amines for amination reactions . Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different scientific research applications.
Aplicaciones Científicas De Investigación
(6-Chloroisoquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-Chloroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloroisoquinolin-6-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
2-(1H-Indol-3-yl)ethylamine: Another compound with a similar structure but belongs to the indole class of compounds.
Uniqueness
(6-Chloroisoquinolin-3-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group on the isoquinoline ring. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(6-chloroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2 |
Clave InChI |
ROKZFHDGTJNRDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
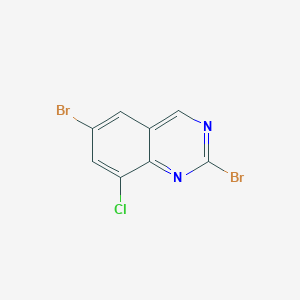
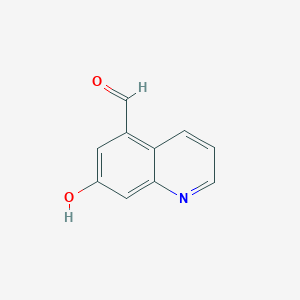
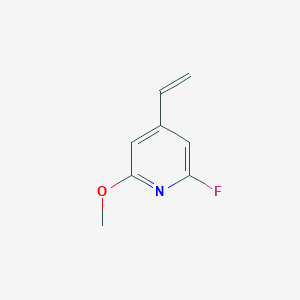
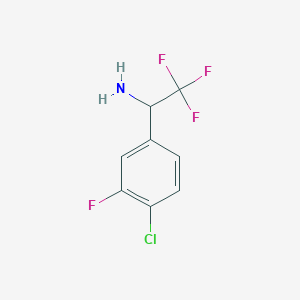
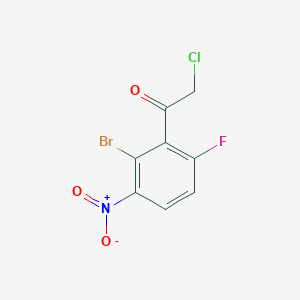
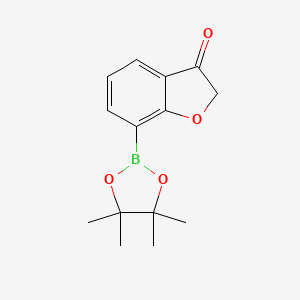
![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
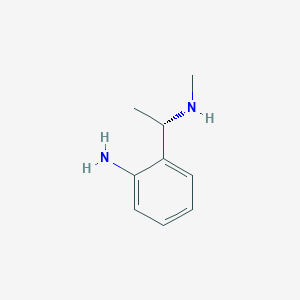
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)


